molecular formula C22H27N7O2 B14079703 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B14079703
M. Wt: 421.5 g/mol
InChI Key: UJVATYHDVCPFJD-UHFFFAOYSA-N
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Description

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazino-purine derivatives This compound is characterized by its unique structure, which includes a triazino ring fused with a purine moiety, and a dihydroisoquinoline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves several steps, starting from readily available precursors. The key steps include the formation of the triazino ring, the introduction of the purine moiety, and the attachment of the dihydroisoquinoline group. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can be achieved through the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazino-purine derivatives and dihydroisoquinoline-containing molecules. Examples include:

  • 1,2,4-Triazole derivatives
  • Purine analogs
  • Isoquinoline derivatives

Uniqueness

The uniqueness of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C22H27N7O2/c1-14-15(2)29-18-19(25(3)22(31)26(4)20(18)30)23-21(29)28(24-14)12-11-27-10-9-16-7-5-6-8-17(16)13-27/h5-8,15H,9-13H2,1-4H3

InChI Key

UJVATYHDVCPFJD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCC5=CC=CC=C5C4)C

Origin of Product

United States

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